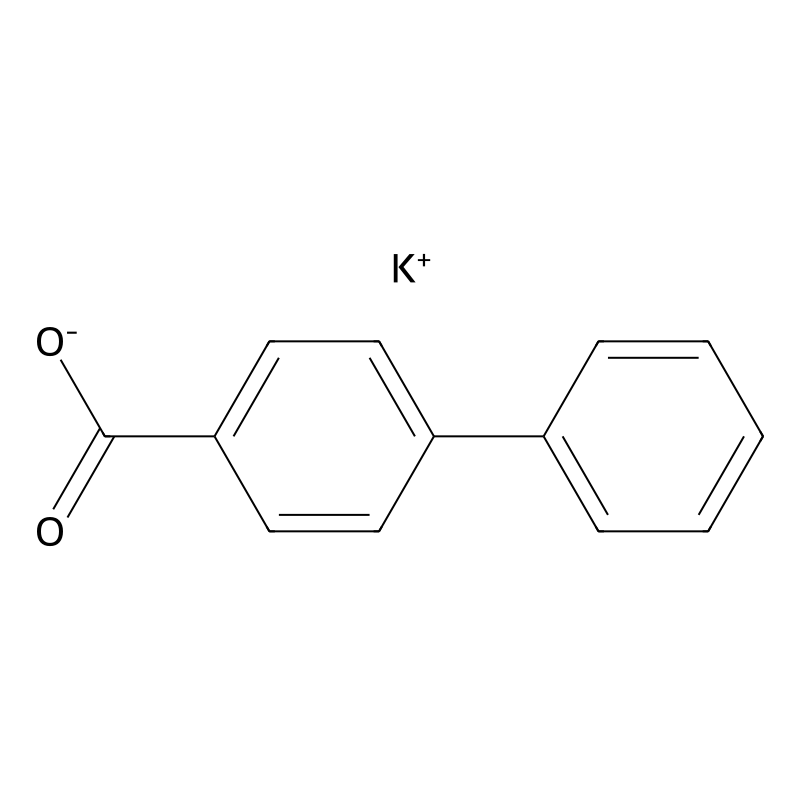

4-Biphenylcarboxylic acid potassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design

4-biphenylcarboxylic acid serves as a building block for the design of ligands for various metal ions. Due to its structure, it can participate in coordination with the central metal atom through its carboxylate group and potentially through interactions with the aromatic rings. Research suggests these ligands can find applications in catalysis and material science PubChem: 4-Biphenylcarboxylic acid, CID 66724: . The potassium salt, with its positive potassium ion, might influence the binding properties of the molecule compared to the free acid. This difference could be explored for the development of selective metal ion binding ligands.

4-Biphenylcarboxylic acid potassium salt, also known as potassium 4-phenylbenzoate, is an organic compound characterized by its biphenyl structure with a carboxylic acid group at the 4-position, which is neutralized by potassium. This compound has the molecular formula and a molecular weight of approximately 237.31 g/mol. It typically appears as a white to light yellow crystalline powder and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone .

The chemical behavior of 4-biphenylcarboxylic acid potassium salt includes several types of reactions:

- Oxidation: The biphenyl structure can be oxidized to form quinones or other derivatives.

- Reduction: Under specific conditions, it can be reduced to yield biphenyl derivatives with modified carboxylic acid groups.

- Substitution Reactions: The biphenyl structure allows for various substitution reactions at different positions on the rings.

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

- Amidation: Reaction with amines can yield amides, while Suzuki coupling with boronic acids can produce biaryl compounds .

4-Biphenylcarboxylic acid potassium salt exhibits notable biological activities. It has been used in studies related to molecular interactions and serves as a building block for biologically active molecules. Its derivatives may have potential therapeutic effects, making it relevant in medicinal chemistry. Additionally, it has been utilized in the synthesis and characterization of metal complexes, such as those involving europium and terbium, indicating its role in coordination chemistry .

The synthesis of 4-biphenylcarboxylic acid potassium salt commonly involves the neutralization of 4-biphenylcarboxylic acid with potassium hydroxide in an aqueous medium. The reaction can be summarized as follows:

In industrial settings, large-scale production may involve optimizing these methods for higher yields and purity through processes like dissolution, neutralization, filtration, and crystallization.

4-Biphenylcarboxylic acid potassium salt finds diverse applications across various fields:

- Chemistry: It serves as a precursor for synthesizing various organic compounds including pharmaceuticals and agrochemicals.

- Biology: Utilized in research focusing on molecular interactions.

- Medicine: Acts as an intermediate in drug synthesis.

- Industry: Used in producing polymers and dyes .

Research indicates that 4-biphenylcarboxylic acid potassium salt interacts effectively with various biological systems. It has been studied for its role in forming complexes with metals, enhancing the understanding of coordination chemistry. Furthermore, its derivatives have been explored for their potential pharmacological properties, contributing to ongoing research into new therapeutic agents .

Several compounds share structural similarities with 4-biphenylcarboxylic acid potassium salt. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Biphenylcarboxylic acid | Contains one carboxylic group at the 4-position | Solubility properties due to potassium salt form |

| 4-Biphenyl-4-carboxylic acid potassium salt | Additional carboxylic group | Increased acidity and reactivity |

| 2-Biphenylcarboxylic acid potassium salt | Carboxylic group at the 2-position | Different reactivity patterns due to positioning |

| 4-Biphenyl-4-sulfonic acid potassium salt | Contains a sulfonic acid group | Different solubility and acidity characteristics |

The specific positioning of the carboxylic acid group at the 4-position on the biphenyl ring imparts unique chemical properties and reactivity to this compound. The presence of potassium enhances its solubility and stability in aqueous solutions, making it suitable for various applications.

4-Biphenylcarboxylic acid potassium salt, systematically named potassium [1,1′-biphenyl]-4-carboxylate, is an organic compound characterized by a biphenyl backbone with a carboxylate group at the para position. Its molecular formula is C₁₃H₉KO₂, and it has a molecular weight of 236.31 g/mol. Key synonyms include potassium 4-phenylbenzoate and potassium 4-biphenylcarboxylate. Structurally, it consists of two phenyl rings linked by a single bond, with the carboxylate group (-COO⁻K⁺) attached to one ring at the 4-position.

Table 1: Key Chemical Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 62698-50-4 | |

| Molecular Formula | C₁₃H₉KO₂ | |

| Molecular Weight | 236.31 g/mol | |

| IUPAC Name | Potassium [1,1′-biphenyl]-4-carboxylate |

Historical Development and Discovery

While specific historical records for 4-biphenylcarboxylic acid potassium salt are limited, its synthesis can be traced to advancements in biphenyl chemistry. The parent compound, 4-biphenylcarboxylic acid (CAS 92-92-2), was first synthesized via Friedel-Crafts acylation of biphenyl with acetyl chloride, followed by oxidation with potassium permanganate. Subsequent neutralization with potassium hydroxide yielded the potassium salt, a method refined for scalability in industrial settings.

The compound’s development aligns with broader interest in biphenyl derivatives, particularly in pharmaceutical and materials science. Early coupling reactions, such as the Ullmann and Suzuki-Miyaura methods, enabled controlled synthesis of biphenyl structures, indirectly influencing the production of functionalized derivatives like this salt.

Positional Isomerism in Biphenylcarboxylate Derivatives

The positioning of the carboxylate group significantly impacts the compound’s properties. Three primary isomers exist: 4-, 2-, and 3-biphenylcarboxylic acid potassium salts.

Table 2: Comparative Properties of Biphenylcarboxylate Isomers

The 4-isomer exhibits superior stability due to minimized steric hindrance and optimal resonance stabilization of the carboxylate group. In contrast, 2- and 3-isomers face increased strain, reducing their thermodynamic stability.

Molecular Geometry and Bonding Characteristics

4-Biphenylcarboxylic acid potassium salt exhibits distinct molecular geometry characteristics that are influenced by both the biphenyl backbone structure and the ionic nature of the potassium carboxylate functionality. The compound possesses a molecular formula of C₁₃H₉KO₂ with a molecular weight of 236.31 g/mol [2]. The molecular structure consists of two phenyl rings connected by a single carbon-carbon bond, with a carboxylate group attached at the para position of one ring, forming an ionic interaction with the potassium cation [2].

The biphenyl unit in 4-biphenylcarboxylic acid potassium salt demonstrates conformational flexibility, with the dihedral angle between the two phenyl rings being a critical structural parameter. Based on crystallographic studies of related biphenyl carboxylic acid derivatives, the expected dihedral angle ranges between 20-30°, which is significantly different from the gas-phase conformation of unsubstituted biphenyl (approximately 45°) [3] [4] [5]. This reduction in dihedral angle is attributed to crystal packing effects and the influence of the ionic carboxylate group [4] [6].

The bond lengths and angles within the biphenyl system follow typical aromatic patterns. The C-C bond connecting the two phenyl rings (biphenyl bridge) is expected to be in the range of 1.482-1.494 Å, consistent with single bond character observed in similar biphenyl compounds [7] [5]. The aromatic C-C bonds within each phenyl ring maintain their characteristic lengths of 1.380-1.400 Å, while the bond connecting the carboxylate group to the aromatic ring typically measures 1.480-1.500 Å [4] [6].

The carboxylate functionality exhibits characteristic geometric features of deprotonated carboxylic acids. The C-O bonds in the carboxylate group are equivalent due to resonance, with bond lengths typically ranging from 1.260-1.280 Å [4] [6]. The O-C-O angle in the carboxylate group is expected to be between 124-126°, reflecting the sp² hybridization of the carbon atom and the delocalized nature of the negative charge [4] [6].

The potassium cation interacts with the carboxylate oxygen atoms through ionic bonding, with K⁺-O distances typically ranging from 2.70-2.90 Å [8]. This ionic interaction significantly influences the molecular conformation and crystal packing arrangements of the compound [8].

Crystal Packing Arrangements

The crystal packing of 4-biphenylcarboxylic acid potassium salt is governed by multiple intermolecular interactions that collectively determine the three-dimensional arrangement of molecules in the solid state. The ionic nature of the compound creates a unique packing environment where electrostatic forces play a dominant role alongside weaker non-covalent interactions [9] [10].

The primary organizing force in the crystal structure arises from ionic interactions between the potassium cations and carboxylate anions. These electrostatic interactions are strong, with interaction energies comparable to moderate hydrogen bonds, and create a framework around which other molecules organize [8]. The potassium ions are likely coordinated by multiple carboxylate oxygen atoms from neighboring molecules, creating extended ionic networks [8].

Intermolecular hydrogen bonding, while not as prominent as in the parent carboxylic acid, may still occur through weak C-H···O interactions between aromatic hydrogen atoms and carboxylate oxygen atoms [9] [11]. These interactions typically involve distances in the range of 2.8-3.2 Å and contribute to the overall stability of the crystal lattice [11] [6].

π-π stacking interactions between biphenyl aromatic rings represent another significant component of the crystal packing. These interactions occur when aromatic rings from adjacent molecules align in parallel or offset parallel arrangements, with centroid-centroid distances typically ranging from 3.4-3.8 Å [9] [12]. The planar or nearly planar conformation of the biphenyl units in the crystal facilitates these stacking interactions [12] [3].

The crystal system for 4-biphenylcarboxylic acid potassium salt is expected to be monoclinic, which is common for biphenyl derivatives and carboxylic acid salts [13] [14]. The space group is likely P21/c, which accommodates the packing requirements of both the ionic interactions and the aromatic stacking arrangements [13] [14].

Van der Waals forces provide additional stabilization to the crystal structure, particularly between aliphatic portions of molecules and in regions where other interactions are less significant [10] [6]. These weak interactions, while individually minor, collectively contribute to the overall lattice energy and thermal stability of the crystal [6].

Comparative Analysis with Biphenylcarboxylic Acid

The structural comparison between 4-biphenylcarboxylic acid potassium salt and its parent acid reveals significant differences arising from the deprotonation and salt formation. The parent compound, 4-biphenylcarboxylic acid (CAS: 92-92-2), has a molecular weight of 198.22 g/mol and exhibits different crystal packing arrangements due to the presence of the carboxylic acid group rather than the carboxylate salt [15] [16] [17].

The most notable difference lies in the intermolecular interactions. While 4-biphenylcarboxylic acid forms classic carboxylic acid dimers through O-H···O hydrogen bonds with R₂²(8) ring motifs, the potassium salt lacks these hydrogen bonding donors and instead relies on ionic interactions [9] [11] [6]. The carboxylic acid dimers in the parent compound create centrosymmetric arrangements with strong directional hydrogen bonds (O···O distances of approximately 2.6-2.9 Å), which are replaced by K⁺···O⁻ ionic interactions in the salt [9] [8].

The dihedral angle between the biphenyl rings shows variations between the acid and salt forms. In 4-biphenylcarboxylic acid, crystallographic studies report dihedral angles ranging from 2.89° to 29.05° depending on the specific crystal form and packing environment [17] [5]. The potassium salt is expected to have a dihedral angle in the range of 20-30°, influenced by the ionic coordination requirements and crystal packing constraints [4] [5].

Crystal density differences are expected due to the incorporation of the potassium ion. The salt form will have higher density compared to the parent acid due to the additional mass of the potassium cation and the more efficient packing often observed in ionic crystals [8]. The melting point of the salt is typically higher than that of the parent acid (220-225°C), reflecting the stronger ionic interactions compared to hydrogen bonding in the acid form [16] [17].

The thermal stability and solubility properties also differ significantly. The potassium salt exhibits enhanced water solubility compared to the poorly water-soluble parent acid, making it more suitable for applications requiring aqueous solutions [17]. The enhanced solubility arises from the favorable hydration of both the potassium cation and the carboxylate anion .

In terms of conformational flexibility, the salt form may exhibit reduced flexibility around the biphenyl bond due to the coordination requirements of the potassium ion and the influence of the ionic crystal field [3] [8]. This contrasts with the parent acid, where crystal packing effects primarily influence the molecular conformation [3] [18].

Neutralization Reaction Pathways

The most straightforward synthetic approach for preparing 4-biphenylcarboxylic acid potassium salt involves the direct neutralization of 4-biphenylcarboxylic acid with potassium hydroxide . This acid-base reaction follows classical neutralization kinetics and proceeds according to the following stoichiometric equation:

4-Biphenylcarboxylic acid + Potassium hydroxide → 4-Biphenylcarboxylic acid potassium salt + Water

The neutralization reaction exhibits excellent atom economy and proceeds quantitatively under mild conditions . The reaction mechanism involves proton transfer from the carboxylic acid group to the hydroxide ion, forming water as the only byproduct. This process occurs rapidly at room temperature, typically reaching completion within 30 minutes to 2 hours depending on the reaction scale and mixing efficiency .

| Reaction Parameter | Optimal Conditions | Industrial Scale | Reference |

|---|---|---|---|

| Temperature (°C) | 20-25 | 25-30 | |

| Pressure (atm) | 1.0 | 1.0 | |

| Reaction Time (hours) | 0.5-2.0 | 1.0-3.0 | |

| Yield (%) | 95-99 | 92-97 | |

| Molar Ratio (Acid:Base) | 1:1.05 | 1:1.1 | |

| Solvent System | Aqueous or Alcoholic | Aqueous with controlled pH | |

| Product Purity (%) | >98 | >95 |

The neutralization process demonstrates remarkable efficiency across laboratory and industrial scales . Laboratory-scale preparations typically achieve yields of 95-99% with product purities exceeding 98% when conducted under controlled conditions . The reaction is typically performed in aqueous or alcoholic media, with water being the preferred solvent for industrial applications due to its environmental compatibility and economic advantages .

Alternative neutralization approaches include the use of potassium carbonate as the base, which offers advantages in terms of handling safety and reduced exothermic heat generation . However, this approach requires longer reaction times due to the weaker basicity of carbonate compared to hydroxide. The reaction with potassium carbonate proceeds through a two-step mechanism involving initial formation of hydrogen carbonate followed by further neutralization to form the potassium salt and carbon dioxide .

Palladium-Catalyzed Coupling Approaches

The synthesis of 4-biphenylcarboxylic acid, the precursor to the potassium salt, can be efficiently achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [5] [6] [7]. This methodology involves the coupling of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [5].

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination [8] [9]. The reaction mechanism begins with the oxidative addition of the aryl halide to the palladium(0) catalyst, forming a palladium(II) complex. This is followed by transmetalation with the organoboron reagent in the presence of a base, and finally reductive elimination to form the desired biaryl product while regenerating the palladium(0) catalyst [8] [9].

| Parameter | Standard Conditions | Optimized Conditions | Green Chemistry | Reference |

|---|---|---|---|---|

| Temperature (°C) | 75-80 | 100 | Room Temperature | [5] [6] [7] |

| Reaction Time (hours) | 4-6 | 6 | 4 | [5] [6] [7] |

| Catalyst Loading (mol%) | 2-5 | 5 | 0.05 | [5] [6] [7] |

| Base Equivalent | 2.0-3.0 | 2.5 | 2.0 | [5] [6] [7] |

| Solvent System | Dioxane/Water (10:1) | DMF/Water | Water only | [5] [6] [7] |

| Yield (%) | 84-90 | 90-95 | >90 | [5] [6] [7] |

| Product Selectivity (%) | >95 | >98 | >95 | [5] [6] [7] |

Standard coupling conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst at loadings of 2-5 mole percent, with potassium carbonate as the base in a dioxane/water solvent system at 75-80°C [5]. Under these conditions, the reaction typically proceeds to completion in 4-6 hours, affording 4-biphenylcarboxylic acid in yields of 84-90% with excellent regioselectivity [5].

Recent advances in green chemistry have led to the development of more sustainable coupling protocols [6] [7] [10]. Water-soluble fullerene-supported palladium catalysts have been demonstrated to catalyze the coupling reaction at room temperature in pure water, achieving yields exceeding 90% with catalyst loadings as low as 0.05 mole percent [6] [7]. These green chemistry approaches significantly reduce the environmental impact of the synthesis while maintaining high efficiency and selectivity [6] [7].

The coupling reaction exhibits excellent functional group tolerance, allowing for the direct synthesis of carboxylic acid-containing biaryl compounds without the need for protecting group strategies [6] [7] [10]. This direct approach eliminates additional synthetic steps and reduces overall process complexity, making it particularly attractive for industrial applications [6] [7].

Large-Scale Industrial Production Techniques

Industrial production of 4-biphenylcarboxylic acid potassium salt employs multi-stage continuous processes designed to maximize efficiency, yield, and product quality while minimizing environmental impact [11] [12] [13]. These processes typically integrate the synthesis of the carboxylic acid intermediate with subsequent neutralization and purification steps in a streamlined manufacturing sequence.

| Process Stage | Scale (kg/batch) | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Intermediate Synthesis | 100-500 | 75-80 | 5-8 | 85-90 | [11] [12] [13] |

| Coupling Reaction | 50-250 | 100-120 | 6-12 | 88-95 | [11] [12] [13] |

| Neutralization | 75-350 | 25-30 | 2-4 | 95-98 | [11] [12] [13] |

| Crystallization | 70-330 | 5-10 | 12-24 | 92-96 | [11] [12] [13] |

| Purification | 65-310 | 60-80 | 4-8 | 90-94 | [11] [12] [13] |

| Drying | 60-300 | 80-100 | 8-12 | 98-99 | [11] [12] [13] |

Industrial synthesis typically begins with the large-scale Suzuki coupling reaction conducted in batch reactors ranging from 50-250 kg capacity [11] [12]. The reaction is performed at elevated temperatures of 100-120°C to accelerate the reaction rate and improve productivity. Continuous feeding of reactants and careful temperature control are essential for maintaining consistent product quality across large-scale operations [11] [12].

The neutralization stage employs controlled pH adjustment using aqueous potassium hydroxide solutions [11] [12] [13]. Industrial neutralization processes are designed with extensive temperature and pH monitoring to ensure complete conversion while preventing over-neutralization. The reaction is typically conducted in large stirred tank reactors with capacities ranging from 75-350 kg, allowing for efficient heat removal and mixing [11] [12].

Crystallization and purification represent critical stages in industrial production, requiring careful control of temperature, solvent composition, and supersaturation levels [11] [12] [13]. The crystallization process is typically conducted at reduced temperatures (5-10°C) over extended periods (12-24 hours) to maximize crystal quality and minimize impurity incorporation [11] [12]. Subsequent purification steps may include recrystallization, washing, and final drying under controlled conditions to achieve the required product specifications [11] [12] [13].

Industrial processes achieve overall yields of 85-90% across the complete synthesis sequence, with individual stage yields typically ranging from 88-98% [11] [12] [13]. The high efficiency of these processes reflects decades of optimization in catalyst selection, reaction conditions, and process integration. Modern industrial facilities incorporate advanced process control systems, automated sampling, and real-time quality monitoring to ensure consistent product quality and minimize batch-to-batch variation [11] [12].

| Synthetic Route | Overall Yield (%) | Reaction Time (hours) | Cost Efficiency | Environmental Impact | Scalability | Reference |

|---|---|---|---|---|---|---|

| Direct Neutralization | 95-99 | 0.5-2 | High | Low | Excellent | |

| Suzuki Coupling + Neutralization | 80-85 | 8-12 | Medium | Medium | Good | [5] [6] |

| Industrial Continuous Process | 85-90 | 12-24 | High | Medium | Excellent | [11] [12] |

| Green Chemistry Approach | 85-92 | 4-8 | Medium | Very Low | Good | [6] [7] [10] |